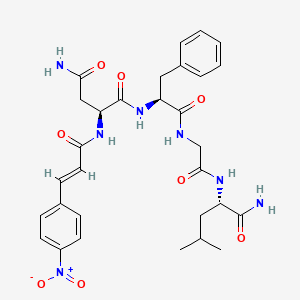

Insecticidal agent 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H37N7O8 |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide |

InChI |

InChI=1S/C30H37N7O8/c1-18(2)14-22(28(32)41)34-27(40)17-33-29(42)23(15-20-6-4-3-5-7-20)36-30(43)24(16-25(31)38)35-26(39)13-10-19-8-11-21(12-9-19)37(44)45/h3-13,18,22-24H,14-17H2,1-2H3,(H2,31,38)(H2,32,41)(H,33,42)(H,34,40)(H,35,39)(H,36,43)/b13-10+/t22-,23-,24-/m0/s1 |

InChI Key |

LDRLNCCZHVTZSM-JSLJLJFDSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Microbial Insecticides

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices and the growing resistance of insect pests to conventional chemical insecticides have spurred significant research into the discovery and development of novel microbial insecticides. These bio-insecticides, derived from naturally occurring microorganisms such as bacteria, fungi, and viruses, offer a more targeted and ecologically sound approach to pest management. This technical guide provides an in-depth overview of the core methodologies involved in the discovery, isolation, characterization, and evaluation of new microbial insecticides, intended to serve as a comprehensive resource for researchers and professionals in the field.

Screening and Isolation of Entomopathogenic Microorganisms

The initial step in discovering novel microbial insecticides is the collection of samples from environments where entomopathogenic microorganisms are likely to be prevalent, such as soil, insect cadavers, and the phylloplane.[1] The subsequent screening and isolation process is designed to separate and cultivate these specific microbes from a complex environmental sample.

Sample Collection

Successful isolation begins with strategic sample collection. Key sources include:

-

Soil: A rich reservoir of entomopathogenic bacteria and fungi.[1]

-

Insect Cadavers: Insects showing signs of microbial infection are a direct source of virulent pathogens.[1]

-

Plant Surfaces (Phylloplane): Many microorganisms with insecticidal properties reside on the surfaces of leaves and stems.

Isolation of Entomopathogenic Bacteria

A common method for isolating entomopathogenic bacteria, particularly spore-forming species like Bacillus, involves heat treatment to eliminate non-spore-forming microbes.

Experimental Protocol: Isolation of Entomopathogenic Bacilli from Soil [2]

-

Sample Preparation: Suspend 2–4 grams of soil in 10 mL of sterile water.

-

Heat Shock: Place the suspension in a water bath at 80°C for 10 minutes to kill vegetative cells, leaving heat-resistant spores.[2]

-

Serial Dilution: Perform serial dilutions of the heat-treated sample, typically to 10⁻² and 10⁻³.

-

Plating: Inoculate a Minimal Basal Salt (MBS) medium with the dilutions.[2]

-

Incubation: Incubate the plates under appropriate conditions for bacterial growth.

-

Sub-culturing: Isolate individual colonies and sub-culture onto fresh media to obtain pure cultures.

Isolation of Entomopathogenic Fungi

The "insect bait" method is a widely used and effective technique for isolating entomopathogenic fungi from soil samples.[3] The Greater Wax Moth (Galleria mellonella) larvae are particularly susceptible to fungal pathogens and serve as an excellent bait.[4][5][6]

Experimental Protocol: The Galleria mellonella Bait Method [4][6]

-

Sample Preparation: Place approximately 100g of soil into a sterile container.

-

Bait Introduction: Introduce five to ten healthy G. mellonella larvae onto the soil surface.[6]

-

Incubation: Incubate the containers at room temperature (around 25°C) in the dark for 7-14 days.[6]

-

Monitoring: Regularly inspect the larvae for signs of mycosis (fungal growth).

-

Isolation from Cadavers: Surface-sterilize any dead larvae showing fungal growth (e.g., with 1% sodium hypochlorite for 3 minutes followed by rinsing with sterile water).

-

Plating: Plate small portions of the fungal mycelium from the cadaver onto a selective medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), often amended with antibiotics to suppress bacterial growth.[1]

-

Purification: Sub-culture the growing fungi to obtain pure isolates.

Below is a DOT script representation of the workflow for isolating entomopathogenic fungi using the Galleria mellonella bait method.

Molecular Identification of Microbial Isolates

Once pure cultures are obtained, accurate identification is crucial. While morphological characterization is a preliminary step, molecular techniques provide more precise and reliable identification.

Bacterial Identification using 16S rRNA Gene Sequencing

The 16S ribosomal RNA (rRNA) gene is highly conserved among bacteria and contains hypervariable regions that are useful for species identification.[7][8][9][10][11]

Experimental Protocol: 16S rRNA Gene Sequencing [7]

-

DNA Extraction: Extract genomic DNA from a pure bacterial culture using a suitable commercial kit or a standard protocol.

-

PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R). The PCR reaction typically includes the DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

-

PCR Product Purification: Purify the amplified PCR product to remove primers and other reaction components.

-

Sequencing: Sequence the purified PCR product using a sequencing service or an in-house sequencer.

-

Sequence Analysis: Compare the obtained sequence with databases such as GenBank (using BLAST) or the Ribosomal Database Project (RDP) to identify the bacterial species.

Fungal Identification using ITS Region Sequencing

For fungi, the Internal Transcribed Spacer (ITS) region of the ribosomal DNA is the most commonly used genetic marker for species identification.[12]

Experimental Protocol: ITS Region Sequencing [12]

-

DNA Extraction: Extract total genomic DNA from a pure fungal culture.[13][14][15] This may involve physical disruption of the fungal cell walls (e.g., using liquid nitrogen and a pestle) followed by a standard DNA extraction protocol.[15]

-

PCR Amplification: Amplify the ITS region using universal fungal primers such as ITS1 and ITS4.[12]

-

PCR Product Purification and Sequencing: Follow the same procedure as for 16S rRNA gene sequencing.

-

Sequence Analysis: Compare the ITS sequence to fungal databases like UNITE or GenBank for species identification.

The general workflow for molecular identification is depicted in the following DOT script.

Characterization of Insecticidal Toxins

Many microbial insecticides exert their effect through the production of specific toxins. The characterization of these toxins is a critical step in understanding their mode of action and developing them as effective biopesticides. Bacillus thuringiensis (Bt) is the most well-known example, producing a variety of insecticidal crystal (Cry) and vegetative insecticidal proteins (Vip).[16]

Purification of Insecticidal Proteins

Purification of insecticidal proteins is necessary to study their specific activity and characteristics. A common approach for purifying proteins from Bacillus thuringiensis is outlined below.

Experimental Protocol: Purification of Insecticidal Proteins from B. thuringiensis [17][18][19][20][21]

-

Culture and Harvest: Grow the B. thuringiensis strain in a suitable culture medium until sporulation and crystal formation. Harvest the culture by centrifugation.

-

Protein Extraction: Resuspend the cell pellet and subject it to methods that lyse the cells and solubilize the protein crystals, which may involve alkaline pH and reducing agents.

-

Ammonium Sulfate Precipitation: Precipitate the proteins from the crude extract using a specific concentration of ammonium sulfate (e.g., 40% saturation).[17][19]

-

Chromatography: Further purify the protein fraction using techniques like Fast Protein Liquid Chromatography (FPLC) with a gel filtration column.[17][19]

-

Analysis: Analyze the purified protein fractions using SDS-PAGE to determine their molecular weight and purity.

Mode of Action of Bacillus thuringiensis Toxins

Understanding the mode of action of insecticidal toxins is crucial for their effective use and for managing insect resistance. The Cry and Vip toxins from B. thuringiensis have distinct yet broadly similar modes of action.

Cry Toxin Mode of Action:

The insecticidal action of Cry toxins is a multi-step process that begins with ingestion by a susceptible insect larva.[16][22][23][24]

-

Ingestion and Solubilization: The Cry protein crystal is ingested by the insect and solubilized in the alkaline environment of the midgut.

-

Proteolytic Activation: Midgut proteases cleave the protoxin into an active toxin.[25]

-

Receptor Binding: The activated toxin binds to specific receptors on the surface of midgut epithelial cells, such as cadherins and aminopeptidases.[23]

-

Oligomerization and Pore Formation: Binding to receptors triggers the formation of a pre-pore oligomer, which then inserts into the cell membrane, creating pores.[22][23]

-

Cell Lysis and Death: The formation of pores leads to an influx of ions and water, causing osmotic lysis of the cells, disruption of the midgut, and ultimately, the death of the insect.[12]

The following DOT script illustrates the signaling pathway for the mode of action of Cry toxins.

Vip3 Toxin Mode of Action:

Vip3 toxins are secreted during the vegetative growth of B. thuringiensis and have a different structure and mode of action from Cry toxins, although they also lead to pore formation.[25][26][27][28][29]

-

Ingestion and Activation: The soluble Vip3 protoxin is ingested and activated by gut proteases.[26][27]

-

Peritrophic Matrix Traversal: The activated toxin must cross the peritrophic matrix to reach the midgut cells.[26]

-

Receptor Binding: It binds to specific receptors on the midgut epithelial cell membrane.[27]

-

Pore Formation and Cell Death: The toxin inserts into the cell membrane, forming pores that lead to osmotic shock and cell lysis.[26] There is also evidence that Vip3 toxins can induce apoptosis.[26][27]

The DOT script below visualizes the mode of action of Vip3 toxins.

Bioassays for Determining Insecticidal Activity

Bioassays are essential for quantifying the virulence of microbial isolates and their toxins against target insect pests.[30][31][32] These assays are used to determine key parameters such as the lethal concentration (LC50) and lethal time (LT50).

Experimental Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae [33]

-

Preparation of Microbial Suspension: Prepare a series of concentrations of the microbial insecticide (e.g., conidial suspension for fungi or cell/toxin suspension for bacteria) in sterile water, often with a surfactant like Tween-80 to ensure even coating.

-

Leaf Treatment: Dip leaves of the host plant into each concentration of the microbial suspension for a set time (e.g., 10-30 seconds). Allow the leaves to air dry. A control group with leaves dipped in water with surfactant only should be included.

-

Insect Exposure: Place the treated leaves in individual containers (e.g., petri dishes) with a single larva of the target insect.

-

Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Record larval mortality at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7-10 days).

-

Data Analysis: Use probit analysis to calculate the LC50 (the concentration that kills 50% of the insect population) and LT50 (the time required to kill 50% of the population at a specific concentration).[32]

Quantitative Data on Microbial Insecticide Efficacy

The efficacy of microbial insecticides can vary significantly depending on the microbial strain, the target insect species, and environmental conditions. The following tables summarize some reported efficacy data for common entomopathogenic fungi and bacteria.

Table 1: Efficacy of Beauveria bassiana and Metarhizium anisopliae Against Various Insect Pests

| Microbial Agent | Target Insect | Parameter | Value | Reference |

| Beauveria bassiana (Isolate 25) | Spodoptera litura (eggs) | LC50 | 2.33 x 10⁷ conidia/mL | [1] |

| Beauveria bassiana (Isolate 25) | Spodoptera litura (3rd instar larvae) | LC50 | 1.13 x 10⁷ conidia/mL | [1] |

| Beauveria bassiana | Spodoptera litura (3rd instar larvae) | LC50 | 3.57% suspension (equivalent to a specific conidial concentration) | [33] |

| Beauveria bassiana (Isolate Bb10) | Spodoptera litura | LC50 | 1.2 x 10⁷ conidia/mL | [3] |

| Beauveria bassiana (Isolate Bb10) | Spodoptera litura | LT50 (at 1.5 x 10⁸ conidia/mL) | 4.0 days | [3] |

| Beauveria bassiana (WAH formulation) | Spodoptera litura (1st instar larvae) | LC50 | 3 x 10⁸ conidia/mL | |

| Beauveria bassiana (Multiplex Baba) | Spodoptera litura (2nd instar larvae) | LC50 | 1.4 x 10⁸ conidia/mL | |

| Metarhizium anisopliae (Isolate L6) | Spodoptera litura (eggs) | LC50 | 1.22 x 10⁶ conidia/mL | [1] |

| Metarhizium anisopliae (Isolate ICIPE 62) | Aphis craccivora | LC50 | 2.3 x 10⁶ conidia/mL | |

| Metarhizium anisopliae (Isolate ICIPE 62) | Aphis craccivora | LT50 | 3.3 - 6.3 days | |

| Metarhizium anisopliae (Mazao supreme) | Black bean aphid | Mortality (at 4x10⁸ spores/mL) | 95.5% | |

| Metarhizium anisopliae | Green peach aphid | Mortality (after 12 days) | up to 60.01% |

Table 2: Efficacy of Bacillus thuringiensis Strains and Formulations Against Lepidopteran Pests

| Microbial Agent | Target Insect | Parameter | Value | Reference |

| B. thuringiensis subsp. aegypti C18 (Pic protein fraction) | Black cutworm | LC50 | 26 ng/cm² | [17][19] |

| B. thuringiensis subsp. aegypti C18 (Pid protein fraction) | European corn borer | LC50 | 46 ng/cm² | [17][19] |

| B. thuringiensis subsp. aegypti C18 (Pif protein fraction) | Western corn rootworm | LC50 | 94 ng/cm² | [17][19] |

| B. thuringiensis var. kurstaki (Dipel) | Spodoptera litura (1st instar) | Mortality (7 days) | 55.95% | [33] |

| B. thuringiensis var. kurstaki and aizawai (Turex) | Spodoptera litura (1st instar) | Mortality (7 days) | 64.29% | [33] |

| B. thuringiensis var. kurstaki and aizawai (Turex) | Spodoptera litura (1st instar) | LC50 | Lower than Dipel | [33] |

| B. thuringiensis 4412 | Spodoptera frugiperda | Mortality | 93% | |

| B. thuringiensis entomocidus 60.5 | Diatraea saccharalis | Mortality | 82% | |

| B. thuringiensis kurstaki NRD-12 | Oryzophagus oryzae | Mortality | 64% | |

| B. thuringiensis aizawai HD 68 | Spodoptera frugiperda (2nd instar) | Mortality (at 3 x 10⁸ cells/mL) | 100% | [29] |

| B. thuringiensis aizawai HD 68 | Spodoptera frugiperda (2nd instar) | LC50 | 6.7 x 10⁶ cells/mL | [29] |

Formulation and Application

For practical use in the field, microbial insecticides must be formulated to ensure their stability, viability, and effective delivery to the target pest.[16][27] Formulations can be solid (e.g., wettable powders, granules) or liquid (e.g., oil dispersions).[16] The choice of formulation depends on the microorganism, the target pest, the crop, and the application equipment. Key considerations in formulation include protecting the microbe from environmental stressors like UV radiation and desiccation, and including adjuvants to improve adhesion and spread on plant surfaces.[27]

Conclusion

The discovery and isolation of novel microbial insecticides is a multi-faceted process that combines classical microbiological techniques with modern molecular and biochemical methods. This guide has provided an overview of the key steps, from sample collection and microbial isolation to molecular identification, toxin characterization, and efficacy testing. The detailed protocols and quantitative data presented herein are intended to equip researchers with the foundational knowledge required to contribute to the development of the next generation of safe and effective biopesticides. As the field continues to evolve, a thorough understanding of these core principles will be essential for harnessing the vast potential of microorganisms in sustainable pest management.

References

- 1. Media for Selective Isolation of an Entomogenous Fungus, Beauveria bassiana (Deuteromycotina: Hyphomycetes) [jstage.jst.go.jp]

- 2. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Metarhizium anisopliae Toxin, Destruxin A, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. Selective Isolation of the Entomopathogenic Fungi Beauveria Bassiana and Metarhizium Anisopliae From an Artificial Potting Medim | Florida Entomologist [journals.flvc.org]

- 7. researchgate.net [researchgate.net]

- 8. bcpc.org [bcpc.org]

- 9. researchgate.net [researchgate.net]

- 10. Virulence of Different Entomopathogenic Fungi Species and Strains against the Hazel Longhorn Beetle Oberea linearis (Coleoptera: Cerambycidae) [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Detection of the Entomopathogenic Fungus Beauveria bassiana in the Rhizosphere of Wound-Stressed Zea mays Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Formulation of microbial biopesticides | Croda Agriculture [crodaagriculture.com]

- 15. Virulence and Pathological Characteristics of a New Metarhizium anisopliae Strain against Asian Long-Horn Beetle Anoplophora glabripennis Larvae [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Identification and differentiation of the entomopathogenic fungus Beauveria bassiana using polymerase chain reaction and single-strand conformation polymorphism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bioone.org [bioone.org]

- 21. researchgate.net [researchgate.net]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. [PDF] Study on Selective Media for Isolation of Entomopathogenic Fungi | Semantic Scholar [semanticscholar.org]

- 24. dl.astm.org [dl.astm.org]

- 25. Small-scale processing of microbial pesticides. Chapter 4. [fao.org]

- 26. Binding proteins of destruxin A from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. academicjournals.org [academicjournals.org]

- 29. cabidigitallibrary.org [cabidigitallibrary.org]

- 30. researchgate.net [researchgate.net]

- 31. ijnrd.org [ijnrd.org]

- 32. tnstate.edu [tnstate.edu]

- 33. Bacillus thuringiensis monogenic strains: screening and interactions with insecticides used against rice pests - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Bacillus thuringiensis Toxins

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bacillus thuringiensis (Bt) produces a diverse array of crystalline (Cry) and cytolytic (Cyt) protein toxins that are potent and highly specific insecticides. These toxins have been successfully utilized in agriculture for decades, both as sprayable formulations and through their expression in transgenic crops. Understanding the intricate molecular mechanisms by which these toxins exert their effects is crucial for developing next-generation insect control strategies, managing insect resistance, and exploring their potential in drug development. This technical guide provides a comprehensive overview of the core mechanisms of action of Bt toxins, focusing on the well-characterized Cry toxins. It details the multi-step process of intoxication, from ingestion to pore formation and induction of cell death pathways. Furthermore, this guide presents quantitative data on toxin-receptor interactions, detailed experimental protocols for studying these mechanisms, and visual representations of the key pathways and workflows.

The Multi-Step Mechanism of Action of Cry Toxins

The insecticidal activity of Cry toxins is a sequential process that begins with the ingestion of the parasporal crystal by a susceptible insect larva and culminates in the lysis of midgut epithelial cells, leading to septicemia and insect death.[1][2] This process can be broadly divided into the following key stages:

-

Ingestion and Solubilization: The insect larva ingests the crystalline inclusions produced by Bacillus thuringiensis. In the alkaline environment of the insect midgut (pH 9.5-10.5), these crystals dissolve, releasing the protoxins.[3][4]

-

Proteolytic Activation: The soluble protoxins, which are typically inactive precursors, are then cleaved by midgut proteases.[2][5] This proteolytic activation removes terminal peptides, generating a smaller, protease-resistant toxic core.[6]

-

Receptor Binding: The activated toxin then binds to specific receptors on the apical membrane of the insect's midgut epithelial cells.[2][7] This binding is a critical determinant of toxin specificity.[8] Several classes of receptors have been identified, including:

-

Cadherin-like proteins: These are considered the primary receptors for many Cry toxins.[9] Binding to cadherin is a high-affinity interaction that is thought to trigger subsequent steps in the intoxication process.[6]

-

Aminopeptidase N (APN) and Alkaline Phosphatase (ALP): These are often considered secondary receptors and are typically anchored to the membrane by a glycosylphosphatidylinositol (GPI) anchor.[6][9]

-

ATP-binding cassette (ABC) transporters: These transporters have been identified as functional receptors for some Cry toxins.[9]

-

-

Oligomerization and Pre-Pore Formation: Upon binding to the primary receptor (cadherin), the Cry toxin undergoes a conformational change that facilitates the formation of an oligomeric pre-pore structure.[6][7] This pre-pore is a water-soluble complex of several toxin molecules.

-

Membrane Insertion and Pore Formation: The pre-pore oligomer then binds to secondary receptors (APN or ALP), which are often located in lipid rafts.[7] This interaction is believed to facilitate the insertion of the oligomer into the cell membrane, forming a transmembrane pore.[6][7] These pores are non-selective cation channels that disrupt the osmotic balance of the cell, leading to swelling and lysis.[2][5]

Models of Cry Toxin-Induced Cell Death

Two primary models have been proposed to explain how Cry toxins kill insect midgut cells: the pore formation model and the signaling pathway model. These models are not mutually exclusive and may represent different facets of the same overall process.

The Pore Formation Model

This is the classical and most widely accepted model. It posits that the primary mechanism of cell death is the formation of lytic pores in the midgut epithelial cell membrane, as described in the multi-step process above. The resulting osmotic imbalance leads to cell swelling and eventual lysis.[9][10]

The Signaling Pathway Model

An alternative model suggests that the binding of the Cry toxin to its cadherin receptor can trigger an intracellular signaling cascade that leads to apoptosis, or programmed cell death.[1][11] This model proposes that upon toxin binding, a G-protein-coupled pathway is activated, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[1][12] This signaling cascade is thought to ultimately lead to apoptotic cell death, characterized by membrane blebbing and DNA fragmentation.[1][11]

The Role of Cyt Toxins

Cyt toxins, another class of proteins produced by Bacillus thuringiensis, are primarily active against dipteran insects. They are cytolytic and can act synergistically with Cry toxins.[7] Cyt toxins do not appear to require a protein receptor and can interact directly with membrane lipids to form pores.[7] A key aspect of their synergistic action is that Cyt1Aa can function as a membrane-bound receptor for certain Cry toxins, facilitating their oligomerization and pore formation, which can help to overcome insect resistance to Cry toxins.[4][7]

Quantitative Data on Toxin-Receptor Interactions

The affinity of a Cry toxin for its receptor is a key determinant of its insecticidal activity. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating higher affinity. The following tables summarize some of the reported binding affinities for various Cry toxins and their receptors.

| Toxin | Receptor/Insect Species | Method | Kd (nM) | Reference |

| Cry1Aa | Manduca sexta APN | SPR | 28.4 | [8] |

| Cry1Ab | Manduca sexta APN | SPR | 42.8 | [8] |

| Cry1Ac | Manduca sexta APN | SPR | 40.7 - 95.3 | [8] |

| Cry1Ab | Manduca sexta Cadherin | SPR | 1 | [13] |

| Cry1Ab | Manduca sexta APN (oligomer) | SPR | 0.6 | [13] |

| Cry1Ab | Manduca sexta ALP (oligomer) | SPR | 0.5 | [6] |

| Cry1Ac | Heliothis virescens Cadherin | SPR | 0.4 | [7] |

Table 1: Binding Affinities of Cry Toxins to Insect Receptors.

| Toxin | Membrane/Conditions | Conductance (pS) | Ion Selectivity (PCl/PNMDG) | Reference |

| Cry1Aa | Lymantria dispar BBMV in planar lipid bilayer | 85 - 420 | 4 - 8 | [14] |

| Cry1Aa | Receptor-free planar lipid bilayer | ~10 - 50 | 2 - 4 | [14] |

| Cry4B | Planar lipid bilayer (symmetrical 150 mM KCl) | 27 - 248 | Not specified | [15] |

| Cry4B | Planar lipid bilayer (450/150 mM KCl gradient) | - | Reversal Potential: -20 mV | [15] |

| Cry6Aa | C. elegans BBMF in planar lipid bilayer (pH 7.5) | 130 | PK/PCl = 0.8 | [16] |

Table 2: Biophysical Properties of Bt Toxin Pores.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of Bt toxins.

Preparation of Brush Border Membrane Vesicles (BBMV)

BBMVs are a crucial tool for in vitro studies of toxin-receptor binding and pore formation. This protocol is adapted from standard methods involving MgCl2 precipitation.[1]

Materials:

-

Insect midguts

-

Homogenization buffer: 300 mM mannitol, 5 mM EGTA, 12 mM HEPES, pH 7.1, with protease inhibitors (e.g., 1 mM PMSF)

-

MgCl2 solution (1 M)

-

Wash buffer: 10 mM Tris-HCl, pH 7.1, 300 mM mannitol

-

Dounce homogenizer or Polytron

-

Refrigerated centrifuge

Procedure:

-

Dissect midguts from last instar insect larvae on ice.

-

Wash the midguts in ice-cold homogenization buffer.

-

Homogenize the midguts in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer or a Polytron.

-

Add MgCl2 to the homogenate to a final concentration of 12 mM.

-

Incubate the mixture on ice for 15 minutes with gentle mixing.

-

Centrifuge the homogenate at a low speed (e.g., 2,500 x g) for 15 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet the BBMVs.

-

Discard the supernatant and resuspend the pellet in wash buffer.

-

Repeat the high-speed centrifugation and washing step twice.

-

Resuspend the final BBMV pellet in a minimal volume of wash buffer.

-

Determine the protein concentration using a standard assay (e.g., Bradford assay).

-

Store the BBMVs at -80°C until use.

Heterologous Expression and Purification of Cry Toxins

Recombinant expression in E. coli is a common method for producing Cry toxins for research purposes.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the cry gene

-

LB medium with appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 15% sucrose)

-

Lysozyme

-

Sonciator

-

Centrifuge

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers for chromatography

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture for 3-4 hours at a reduced temperature (e.g., 25-30°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer containing lysozyme and incubate on ice for 30 minutes.

-

Lyse the cells by sonication.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies (if the protein is insoluble) or to clarify the lysate (if soluble).

-

If the protein is in inclusion bodies, wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) and then solubilize in a denaturing buffer (e.g., containing 8 M urea or 6 M guanidine-HCl). Refold the protein by dialysis against a refolding buffer.

-

If the protein is soluble, apply the clarified lysate to the equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the purified protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine its concentration.

Ligand Blotting for Toxin-Receptor Interaction

Ligand blotting is used to identify receptor proteins that bind to a specific Cry toxin.

Materials:

-

BBMV proteins

-

Purified Cry toxin

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against the Cry toxin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate the BBMV proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a solution of the purified Cry toxin (e.g., 1-10 µg/mL in blocking buffer) for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary antibody against the Cry toxin for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the bound toxin using a chemiluminescent substrate and imaging system.

Planar Lipid Bilayer Electrophysiology for Pore Analysis

This technique allows for the direct measurement of ion flow through single or multiple toxin pores reconstituted into an artificial lipid bilayer.

Materials:

-

Planar lipid bilayer apparatus (with two chambers separated by a small aperture)

-

Lipid solution (e.g., diphytanoyl-phosphatidylcholine in n-decane)

-

Electrolyte solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4)

-

Purified activated Cry toxin

-

Ag/AgCl electrodes

-

Voltage-clamp amplifier and data acquisition system

Procedure:

-

Form a planar lipid bilayer by painting the lipid solution across the aperture separating the two chambers.

-

Verify the formation of a stable, high-resistance bilayer by applying a voltage and measuring the current.

-

Add the purified activated Cry toxin to the cis chamber (the side to which the voltage is applied).

-

Observe the formation of ion channels as discrete, stepwise increases in the current.

-

Apply a range of voltages and record the single-channel currents to determine the conductance of the pores.

-

To determine ion selectivity, establish a salt gradient across the bilayer (e.g., 150 mM KCl in the cis chamber and 50 mM KCl in the trans chamber) and measure the reversal potential (the voltage at which there is no net current flow). The reversal potential can be used to calculate the permeability ratio of different ions using the Goldman-Hodgkin-Katz equation.

Cytotoxicity and Apoptosis Detection Assays

These assays are used to investigate the signaling pathway model of toxin action.

Cytotoxicity Assay (Trypan Blue Exclusion):

-

Culture insect cells (e.g., Sf9 or High Five™) in a 96-well plate.

-

Treat the cells with different concentrations of the activated Cry toxin.

-

Incubate for a defined period (e.g., 1-4 hours).

-

Add Trypan blue solution to each well.

-

Count the number of stained (dead) and unstained (live) cells using a hemocytometer or an automated cell counter.

-

Calculate the percentage of cell death.[1]

TUNEL Assay for Apoptosis Detection:

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[17][18][19][20]

-

Treat insect cells or midgut tissue with the Cry toxin.

-

Fix the cells or tissue with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

-

If using BrdUTP, detect the incorporated label with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the apoptotic cells (with labeled DNA) using fluorescence microscopy.

Western Blot for Caspase Activation:

Caspases are key proteases in the apoptotic pathway. Their activation can be detected by Western blotting.[21]

-

Treat insect cells with the Cry toxin.

-

Lyse the cells and collect the protein extract.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody that specifically recognizes the cleaved (active) form of a key caspase (e.g., caspase-3).

-

Detect the activated caspase using a secondary antibody and chemiluminescence.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Pore Formation Model of Cry Toxin Action.

References

- 1. A mechanism of cell death involving an adenylyl cyclase/PKA signaling pathway is induced by the Cry1Ab toxin of Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Analyses of Bacillus thuringiensis Cry δ-Endotoxins Using Brush Border Membrane Vesicles of Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical features of the Cry4B toxin of Bacillus thuringiensis subsp. israelensis and its interaction with BT-R3, a bitopic cadherin G-protein coupled receptor in Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacillus thuringiensis Toxins: An Overview of Their Biocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Mode of action of Bacillus thuringiensis Cry and Cyt toxins and their potential for insect control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Receptors in Bacillus thuringiensis Crystal Toxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Which Is Stronger? A Continuing Battle Between Cry Toxins and Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Water Pores in Planar Lipid Bilayers at Fast and Slow Rise of Transmembrane Voltage | MDPI [mdpi.com]

- 14. Ion channels induced in planar lipid bilayers by the Bacillus thuringiensis toxin Cry1Aa in the presence of gypsy moth (Lymantria dispar) brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Characterization of New Insecticidal Proteins from Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Addressed: This document provides an in-depth technical guide on the characterization of novel insecticidal proteins from bacteria. It includes detailed experimental protocols, summarizes quantitative data in structured tables, and features mandatory visualizations of workflows and pathways using Graphviz (DOT language) with specified styling.

Abstract

The identification of novel, environmentally-friendly insecticidal agents is critical for sustainable agriculture and managing insect resistance. Bacteria such as Bacillus thuringiensis (Bt), Photorhabdus luminescens, and Serratia marcescens are rich sources of potent and specific insecticidal proteins.[1][2][3] The declining efficacy of existing biopesticides due to insect resistance necessitates a robust pipeline for the discovery and characterization of new proteins with diverse modes of action.[4] This technical guide outlines a comprehensive workflow for the characterization of new insecticidal proteins, covering discovery through high-throughput screening and genome mining, recombinant expression and purification, biophysical analysis, functional bioassays, and mechanism of action studies. Detailed protocols and data presentation standards are provided to assist researchers in this critical field.

Introduction

For decades, insecticidal proteins from bacteria have been a cornerstone of biological pest control.[1] The most well-known are the Cry and Vip proteins produced by Bacillus thuringiensis, which are deployed as spray-based insecticides and through expression in transgenic crops.[5][6] These proteins are valued for their high specificity to target pests and safety for non-target organisms, including humans.[7] However, the emergence of resistant insect populations threatens their long-term viability.[8] This has spurred research into discovering novel proteins, not only from the diverse repertoire of Bt strains but also from other entomopathogenic bacteria like Photorhabdus and Serratia.[9][10][11]

The characterization process is a multi-step, integrated workflow designed to identify promising candidates for development. It begins with the discovery of proteins, followed by their production in recombinant systems, confirmation of their structure and function, and finally, an investigation into their molecular mechanism of action.[12]

Discovery and Screening of Novel Proteins

The initial phase focuses on identifying bacteria or genes that produce proteins with insecticidal potential.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of thousands of bacterial isolates for insecticidal activity.[4] Natural isolates are cultured, and their protein extracts (containing crystal inclusions or secreted proteins) are used in primary bioassays against target insect larvae, often in a 96-well plate format.[4][13] Active isolates are then subjected to further analysis to identify the specific proteins responsible for the toxicity.

Genome Mining

With the advancement of sequencing technologies, it is now possible to mine bacterial genomes for genes encoding putative insecticidal proteins.[9][14] By searching for sequences with homology to known toxin families (e.g., Cry, Vip, Tc), novel candidates can be identified in silico.[6] This approach led to the discovery of two new candidate pesticidal proteins, KhFA and KhFB, from a Bt strain toxic to lepidopteran larvae.[9]

Recombinant Expression and Purification

Once a candidate gene is identified, it must be expressed and purified to obtain sufficient protein for detailed characterization.

Gene Cloning and Expression

The target gene is typically cloned into an expression vector, such as pET or pMAL, for heterologous expression in a host like Escherichia coli BL21(DE3).[1][13] Codon optimization for the expression host can significantly improve protein yield.[13]

Protein Purification

Recombinant proteins are often engineered with affinity tags (e.g., 6x-His tag) to facilitate purification. A common method is Nickel-NTA affinity chromatography, where the tagged protein binds to the column and is later eluted with imidazole.[1] The purity of the final protein is assessed using SDS-PAGE.

Biophysical and Structural Characterization

Understanding the protein's physical and structural properties is crucial.

SDS-PAGE and Proteomics

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the molecular weight of the purified protein.[9] For complex mixtures, such as native crystal preparations, techniques like liquid chromatography and tandem mass spectrometry (LC-MS/MS) can identify the constituent proteins.[9]

Spectroscopic Methods for Secondary Structure

Spectroscopic techniques provide low-resolution structural information and can monitor conformational changes.

-

Circular Dichroism (CD) Spectroscopy: Provides rapid analysis of a protein's secondary structure content (α-helices, β-sheets) in solution.[15][16]

-

Infrared (IR) and Raman Spectroscopy: These methods analyze the vibrational frequencies of amide bonds to determine secondary structure distributions and are suitable for both solid and solution samples.[17][18]

Functional Characterization: Insecticidal Activity Bioassays

The core functional assessment is determining the protein's toxicity against target insects.

Insect Bioassays

Standardized larval bioassays are the definitive method for quantifying insecticidal activity.[19] The purified protein is typically incorporated into an artificial diet at various concentrations.

-

Diet-Overlay Assay: The protein solution is applied to the surface of the diet.[19]

-

Diet-Incorporation Assay: The protein is mixed directly into the diet.[19][20] Neonate or early instar larvae are placed on the diet, and mortality and growth inhibition are recorded after a set period (e.g., 7 days).[21][22]

Data Analysis

The results from dose-response bioassays are analyzed using probit regression to determine key toxicity parameters.[13]

-

LC₅₀ (Median Lethal Concentration): The concentration of protein that causes 50% mortality in the test population.

-

LD₅₀ (Median Lethal Dose): The dose of protein per unit of body weight that causes 50% mortality.

Mechanism of Action

Elucidating the mechanism of action is key to understanding protein specificity and developing strategies to counter resistance. For many toxins, particularly Bt Cry proteins, the primary action is the lysis of midgut epithelial cells.[23]

The widely accepted model for 3-Domain Cry toxins involves several steps:

-

Ingestion and Solubilization: The protoxin crystal is ingested by the insect larva and solubilized in the alkaline environment of the midgut.[8]

-

Proteolytic Activation: Midgut proteases cleave the protoxin into its active, toxic form.[13]

-

Receptor Binding: The activated toxin binds to specific receptors on the surface of midgut epithelial cells. Known receptors include cadherin-like proteins, aminopeptidases (APN), alkaline phosphatases (ALP), and ABC transporters.[24]

-

Oligomerization and Pore Formation: Upon binding, the toxin monomers oligomerize to form a pre-pore structure which then inserts into the cell membrane, creating a lytic pore.[25]

-

Cell Lysis and Death: The formation of pores disrupts the cell's osmotic balance, leading to swelling, lysis, and ultimately, insect death from septicemia as gut bacteria invade the hemolymph.[7][25]

Data Presentation

Clear and concise presentation of quantitative data is essential for comparison and interpretation.

Table 1: Summary of Recombinant Protein Purification

| Protein ID | Expression Host | Purification Method | Yield (mg/L) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cry1Aa | E. coli BL21(DE3) | Ni-NTA Affinity | 15.2 | >95 | [1] |

| Cry1Ac | E. coli BL21(DE3) | Ni-NTA Affinity | 12.8 | >95 | [1] |

| Vip3Aa | E. coli BL21(DE3) | Ni-NTA Affinity | 18.5 | >90 | [1] |

| TcdA1B1 | E. cloacae | (NH₄)₂SO₄ Precipitation | N/A | N/A |[26] |

Table 2: Insecticidal Activity of Purified Proteins against Lepidopteran Pests

| Protein | Target Insect | Bioassay Method | LC₅₀ (ng/cm²) | 95% Fiducial Limits | Reference |

|---|---|---|---|---|---|

| Cry1Ac | Diatraea saccharalis | Diet Incorporation | 18.2 | 12.1 - 26.9 | [21] |

| Cry9Aa | Chilo suppressalis | Diet Incorporation | 31.8 | 24.3 - 42.5 | [20] |

| Vip3Aa | Chilo suppressalis | Diet Incorporation | 1685 | 1311 - 2244 | [20] |

| Vip3Aa11 | Spodoptera frugiperda | Diet Overlay | 12.62 | 9.9 - 15.1 |[20] |

Experimental Protocols

Protocol 1: Recombinant Protein Expression and Purification

This protocol is adapted from methodologies for expressing Cry proteins in E. coli.[1]

-

Transformation: Transform the expression plasmid containing the target insecticidal gene into E. coli BL21 (DE3) cells.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking at 220 rpm.

-

Large-Scale Culture: Dilute the overnight culture 1:1000 into fresh LB medium with antibiotic and incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Expression: Incubate the culture at a lower temperature (e.g., 16°C) for 18 hours with shaking at 180 rpm to enhance soluble protein expression.

-

Cell Harvest: Harvest the bacterial cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.9) and lyse the cells by ultrasonication on ice.

-

Clarification: Remove cell debris by centrifugation to obtain a clear supernatant containing the soluble protein.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 60 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound target protein using an elution buffer with a high concentration of imidazole (e.g., 500 mM).

-

Quantification and Storage: Determine the protein concentration using a Bradford assay, verify purity with SDS-PAGE, and store at -80°C.

Protocol 2: Larval Bioassay for Insecticidal Activity

This protocol describes a diet-incorporation assay for lepidopteran larvae.[19][20]

-

Protein Preparation: Prepare a series of dilutions of the purified insecticidal protein in a suitable buffer. Include a buffer-only control.

-

Diet Preparation: Prepare and dispense a standardized artificial insect diet into the wells of a multi-well bioassay tray. Allow the diet to solidify.

-

Application: Apply a fixed volume of each protein dilution (or control) evenly onto the surface of the diet in each well. Allow the liquid to air dry.

-

Insect Infestation: Place one neonate larva into each well using a fine paintbrush.

-

Sealing and Incubation: Seal the trays with a breathable, self-adhesive cover. Incubate under controlled conditions (e.g., 27°C, >60% relative humidity, 16:8 light:dark photoperiod).

-

Data Collection: After 7 days, record the number of dead larvae in each treatment group to calculate mortality.

-

Data Analysis: Calculate the LC₅₀ values and 95% fiducial limits using probit analysis software. Correct for control mortality using Abbott's formula if necessary.

Visualizations

References

- 1. Discovery and expression of insecticidal proteins via genome mining of novel Bacillus thuringiensis strain Bt1Fo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Characterization of a High-Molecular-Weight Insecticidal Protein Complex Produced by the Entomopathogenic Bacterium Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Serratia marcescens Insecticide - Lifeasible [lifeasible.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Bacillus thuringiensis - Wikipedia [en.wikipedia.org]

- 6. Characterization novel B. thuringiensis pesticidal proteins – CBP [cbp.uv.es]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Insecticidal Serralysin of Serratia marcescens Is Detoxified in M3 Midgut Region of Riptortus pedestris [frontiersin.org]

- 12. Bacillus thuringiensis insecticidal proteins: molecular mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering of Bacillus thuringiensis insecticidal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery and expression of insecticidal proteins via genome mining of novel Bacillus thuringiensis strain Bt1Fo [frontiersin.org]

- 15. bif.wisc.edu [bif.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Spectroscopic methods for analysis of protein secondary structure. | Semantic Scholar [semanticscholar.org]

- 18. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alliancebioversityciat.org [alliancebioversityciat.org]

- 23. Mode of action of Bacillus thuringiensis Cry and Cyt toxins and their potential for insect control - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A high-throughput, in-vitro assay for Bacillus thuringiensis insecticidal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. journals.asm.org [journals.asm.org]

A Technical Guide to Screening for Entomopathogenic Bacteria in Novel Environments

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for the discovery and characterization of entomopathogenic bacteria from novel environmental sources. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers seeking to identify new biocontrol agents and bioactive compounds.

Introduction

Entomopathogenic bacteria, microorganisms that are pathogenic to insects, represent a valuable source of biological control agents for agricultural pests and vectors of human disease.[1] Their host specificity and environmental safety make them an attractive alternative to chemical insecticides.[1] The screening of novel environments for these bacteria is a critical step in the discovery of new, potent strains with unique insecticidal properties. This process typically involves the isolation of bacteria from sources such as soil and insect cadavers, followed by rigorous bioassays to determine their efficacy and subsequent molecular characterization.[2][3]

Experimental Workflow for Screening Entomopathogenic Bacteria

The overall process for screening entomopathogenic bacteria can be visualized as a multi-step workflow, from sample collection to the identification of promising candidates.

Caption: A generalized workflow for the screening of entomopathogenic bacteria.

Detailed Experimental Protocols

Sample Collection and Preparation

-

Soil Sampling : Collect approximately 100g of soil from a depth of at least 5 cm, after removing surface debris.[4] Store samples in sterile plastic bags at 4°C until processing.[4]

-

Insect Cadaver Collection : Collect naturally infected insect cadavers from the field.[2] Surface sterilize the cadavers with a 0.5% (v/v) sodium hypochlorite solution to reduce contamination by saprophytic fungi.[2]

Isolation of Entomopathogenic Bacteria

3.2.1 Insect Baiting Method

This method utilizes susceptible insect larvae, such as Galleria mellonella, to selectively isolate entomopathogens from soil.[5][6]

-

Place 250g of a soil sample into a plastic container.

-

Introduce several last instar Galleria mellonella larvae into the container.[7]

-

Incubate at room temperature and monitor daily for larval mortality.

-

Collect the dead larvae, surface sterilize them, and place them in a White Trap to harvest emerging nematodes and their associated bacteria, or directly isolate bacteria from the hemolymph.[7]

3.2.2 Selective Media Culture

-

Prepare a soil suspension by mixing 10g of soil with 90mL of sterile distilled water.

-

Serially dilute the suspension and plate onto selective media, such as NBTA (Nutrient Bromothymol Blue Agar with Triphenyltetrazolium Chloride), which is used for isolating Photorhabdus and Xenorhabdus species.[2][5]

-

Incubate plates at 25°C and observe for bacterial colonies with characteristic morphologies.[5]

-

Subculture individual colonies to obtain pure isolates.[2]

Pathogenicity Bioassays

Bioassays are crucial for determining the insecticidal activity of the isolated bacteria.[8][9]

-

Culture the bacterial isolates in an appropriate broth medium.

-

Prepare bacterial suspensions at various concentrations.

-

For per-oral bioassays, apply the bacterial suspension to the surface of an artificial diet or foliage.

-

Introduce third or fourth instar larvae of the target insect (e.g., Spodoptera litura) onto the treated diet/foliage.[10]

-

Incubate under controlled conditions (e.g., 25°C, 12:12 light:dark cycle).

-

Record larval mortality at 24, 48, and 72-hour intervals.[11]

-

A control group should be included using the broth medium without bacteria.

Molecular Identification of Bacterial Isolates

Molecular techniques are employed for the accurate identification of promising entomopathogenic isolates.

-

DNA Extraction : Extract genomic DNA from pure bacterial cultures using a commercial kit or standard protocols.

-

PCR Amplification : Amplify the 16S ribosomal DNA (rDNA) gene using universal primers such as 27F and 1492R.[12] Species-specific primers can also be used for targeted identification, for example, to detect Pseudomonas entomophila.[13]

-

DNA Sequencing : Sequence the amplified PCR products.

-

Phylogenetic Analysis : Compare the obtained sequences with those in public databases (e.g., NCBI GenBank) using BLAST to determine the identity of the isolates.[14]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies screening for entomopathogenic bacteria.

Table 1: Mortality Rates of Various Insects Caused by Different Entomopathogenic Bacteria

| Bacterial Strain | Target Insect | Mortality Rate (%) | Exposure Time (hours) | Reference |

| Bacillus thuringiensis strain 1644 | Aedes aegypti larvae | 100 | 24 | [11] |

| Bacillus thuringiensis strain 1608A | Aedes aegypti larvae | 95 | 24 | [11] |

| Bacillus thuringiensis strain 1656 | Aedes aegypti larvae | 85 | 72 | [11] |

| Bacillus pumilus (TV-67C) | Pseudaulacaspis pentagona | 89.04 | Not Specified | [15] |

| Brevibacillus brevis (CP-1) | Pseudaulacaspis pentagona | 89.04 | Not Specified | [15] |

| Bacillus megaterium (TV-91C) | Pseudaulacaspis pentagona | 41.68 | Not Specified | [15] |

| Beauveria bassiana (B2) | Spodoptera litura larvae | 70 | Not Specified | [10] |

| Serratia sp. | Spodoptera litura larvae | 60 | Not Specified | [10] |

Table 2: LC50 and LC95 Values of Metarhizium anisopliae (F52) Against Delia radicum Larvae

| Parameter | Value (spores/g dry soil) | Reference |

| LC50 | 2.7 x 10⁶ | [16] |

| LC95 | 1.8 x 10⁸ | [16] |

Signaling and Interaction Pathways

Life Cycle of Xenorhabdus and Steinernema

The symbiotic relationship between Xenorhabdus bacteria and Steinernema nematodes is a classic example of entomopathogenesis.

Caption: The lifecycle of Xenorhabdus-Steinernema entomopathogenic complex.

Regulation of Specialized Metabolite Production in Photorhabdus and Xenorhabdus

The production of virulence factors and other specialized metabolites in some entomopathogenic bacteria is tightly regulated, often involving small RNAs (sRNAs).

Caption: sRNA-mediated regulation of specialized metabolite production.[17]

Conclusion

The systematic screening of novel environments for entomopathogenic bacteria is a promising avenue for the discovery of new biopesticides. The methodologies outlined in this guide provide a framework for the isolation, characterization, and evaluation of these valuable microorganisms. The integration of traditional microbiological techniques with modern molecular approaches is essential for the efficient identification and development of potent entomopathogenic strains for use in integrated pest management programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Entomopathogen Isolation: A Case of Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Entomopathogenic Bacillus Species | Springer Nature Experiments [experiments.springernature.com]

- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 5. Entomopathogen Isolation | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. avys.omu.edu.tr [avys.omu.edu.tr]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. Molecular detection of the entomopathogenic bacterium Pseudomonas entomophila using PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening and Molecular Identification of Bacteria from the Midgut of Amphimallon solstitiale Larvae Exhibiting Antagonistic Activity against Bacterial Symbionts of Entomopathogenic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ars.usda.gov [ars.usda.gov]

- 17. biorxiv.org [biorxiv.org]

Foundational Research on Microbial Pest Control Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial pest control agents (MPCAs) represent a cornerstone of sustainable agriculture and integrated pest management (IPM) strategies. These agents, derived from naturally occurring microorganisms such as bacteria, fungi, and viruses, offer a targeted and environmentally sensitive alternative to conventional chemical pesticides.[1][2] Their high degree of specificity to target pests minimizes harm to non-target organisms, including beneficial insects, wildlife, and humans.[1] This technical guide provides an in-depth overview of the foundational research in MPCAs, focusing on their mechanisms of action, screening and isolation, formulation, and application. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel biopesticides.

Mechanisms of Action

The efficacy of microbial pest control agents lies in their diverse and specific mechanisms of action. Understanding these pathways is crucial for the development of new products and for managing the potential for pest resistance.

Bacterial Agents: Bacillus thuringiensis (Bt)

Bacillus thuringiensis (Bt) is a gram-positive, soil-dwelling bacterium that is the most widely used microbial insecticide globally.[3] During sporulation, Bt produces crystalline protein inclusions known as δ-endotoxins (Cry and Cyt toxins).[1][4]

The mode of action of Bt is initiated upon ingestion by a susceptible insect larva.[5] The alkaline environment of the insect's midgut solubilizes the crystalline proteins, releasing protoxins.[6] These protoxins are then activated by midgut proteases into toxic peptides.[6][7] The activated toxins bind to specific receptors on the surface of the midgut epithelial cells, such as cadherins and aminopeptidases.[6][8] This binding initiates a cascade of events, leading to the formation of pores in the cell membrane.[1][4][9] This disrupts the osmotic balance of the cells, causing them to swell and lyse, ultimately leading to the death of the insect from starvation and septicemia as Bt spores may also colonize the host.[1][5]

A key signaling pathway involved in Bt-induced cell death involves the activation of a G protein and adenylyl cyclase upon toxin binding to its receptor. This leads to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA), which ultimately results in cell death.[10]

Signaling Pathway of Bacillus thuringiensis Cry Toxin

Fungal Agents: Entomopathogenic Fungi

Entomopathogenic fungi infect insects through direct penetration of the cuticle.[10][11] The infection process begins with the adhesion of fungal spores to the insect's exoskeleton.[4][11] Under favorable conditions of temperature and humidity, the spores germinate and form a germ tube, which may differentiate into an appressorium.[4] The fungus then breaches the cuticle through a combination of enzymatic degradation and mechanical pressure.[4][10] Once inside the insect's hemocoel, the fungus multiplies as yeast-like blastospores, consuming nutrients and producing toxins.[4][11] This leads to the death of the insect, after which the fungus emerges from the cadaver to produce more spores, which can then infect other insects.[10][11]

Infection Process of Entomopathogenic Fungi

Viral Agents: Baculoviruses

Baculoviruses are large, double-stranded DNA viruses that are pathogenic to insects, primarily the larval stages of Lepidoptera (moths and butterflies).[12] Infection occurs when an insect ingests viral occlusion bodies (OBs), which are protein crystals that protect the virus in the environment.[12] In the alkaline midgut of the insect, the OBs dissolve, releasing occlusion-derived virions (ODVs).[13] The ODVs then infect the midgut epithelial cells.[13] Inside the host cell nucleus, the virus replicates, producing two forms of progeny virus: budded virus (BV) and more ODVs.[12] BVs are responsible for systemic, cell-to-cell infection within the insect, while the newly formed ODVs become embedded in new OBs for transmission to other insects.[12][13] The infected insect eventually dies, and its tissues liquefy, releasing the OBs into the environment to infect new hosts.[12]

Baculovirus Replication Cycle

Data Presentation: Efficacy of Microbial Pest Control Agents

The efficacy of microbial insecticides is typically determined through bioassays that measure metrics such as the median lethal concentration (LC50) or mortality rates over time. The following tables summarize representative data for different types of microbial agents against various insect pests.

Table 1: Efficacy of Bacillus thuringiensis (Bt) Strains Against Lepidopteran Pests

| Bt Strain | Target Pest | LC50 (ppm) | Reference |

| B. thuringiensis var. kurstaki HD-1 | Helicoverpa armigera | 0.27 | [14] |

| B. thuringiensis var. kurstaki HD-73 | Helicoverpa armigera | 0.05 | [14] |

| B. thuringiensis var. aizawai HD-137 | Spodoptera litura | 11.3 | [14] |

| B. thuringiensis CRY1F | Spodoptera litura | 158.37 µg/ml | [7] |

| B. thuringiensis CRY1F | Helicoverpa armigera | 170.73 µg/ml | [7] |

| B. thuringiensis var. kurstaki | Ectomyelois ceratoniae | 169.79 (144h) | [5] |

Table 2: Efficacy of Entomopathogenic Fungi Against Aphids

| Fungal Species | Target Pest | Spore Concentration (spores/ml) | Mortality (%) | Time (days) | Reference |

| Verticillium lecanii | Aphis craccivora | 1 x 10⁸ | 100 | 6 | |

| Hirsutella thompsonii | Aphis craccivora | 1 x 10⁸ | 96.50 | 6 | |

| Beauveria bassiana | Aphis craccivora | 1 x 10⁷ | 66.66 | 7 | |

| Akanthomyces lecanii (ENPF-24) | Myzus persicae | 1 x 10⁷ | 50 (LT50) | 4.58 | |

| Beauveria bassiana (ENPF-60) | Myzus persicae | 1 x 10⁷ | 50 (LT50) | 4.21 | |

| Verticillium lecanii | Myzus persicae | 1 x 10⁷ | 96.9 | 7 |

Experimental Protocols

The development of a successful microbial pesticide involves a series of well-defined experimental procedures, from the initial isolation and screening of candidate microorganisms to their formulation and efficacy testing.

Isolation and Screening of Entomopathogenic Microbes

A common method for isolating entomopathogenic fungi and bacteria from soil is the insect baiting technique. This method uses live insects to selectively isolate pathogens from a complex microbial community.

Protocol for Isolation of Entomopathogenic Fungi using the Galleria mellonella Bait Method:

-

Sample Collection: Collect soil samples from areas where insect mortality has been observed or from diverse habitats to increase the chances of finding novel isolates.

-

Baiting: Place a number of Galleria mellonella (greater wax moth) larvae in a container with the soil sample.

-

Incubation: Incubate the containers at room temperature in the dark for 7-10 days, checking periodically for larval mortality.

-

Isolation: Remove dead larvae, surface-sterilize them (e.g., with 1% sodium hypochlorite solution), and place them in a humid chamber to encourage fungal sporulation on the cadaver.

-

Pure Culture: Isolate the sporulating fungus by transferring spores to a suitable culture medium, such as potato dextrose agar (PDA), and incubate until a pure culture is obtained.

A similar baiting method can be used for entomopathogenic bacteria, with isolation being performed on selective media.

Experimental Workflow for Microbial Pesticide Development

Virulence Bioassays

Once a potential microbial agent is isolated, its virulence against the target pest must be quantified. This is typically done through bioassays that determine the dose-response relationship.

Protocol for Determining the LC50 of a Microbial Insecticide:

-

Preparation of Inoculum: Prepare a series of dilutions of the microbial agent (e.g., spores/ml for fungi, international toxic units (ITU)/mg for Bt).[4]

-

Treatment Application: Apply the different concentrations of the inoculum to the insect's diet or directly to the insect.

-

Incubation: Rear the treated insects under controlled conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: Record mortality at regular intervals (e.g., every 24 hours) for a set period.

-

Data Analysis: Use probit analysis to calculate the LC50, the concentration of the microbial agent that causes 50% mortality in the test population.

Formulation of Microbial Biopesticides

Formulation is a critical step in the development of a microbial pesticide, as it affects the product's shelf-life, ease of application, and efficacy. Common formulations include wettable powders (WP) and oil dispersions (OD).

Protocol for Preparation of a Wettable Powder (WP) Formulation of an Entomopathogenic Fungus:

-

Conidia Production: Produce a large quantity of fungal conidia through solid-state fermentation on a substrate like rice.[14]

-

Drying and Harvesting: Air-dry the fermented substrate and harvest the conidia by sieving.[14]

-

Blending: Blend the dried conidia with inert carriers (e.g., talc, clay) and adjuvants such as wetting agents and dispersants.

-

Milling: Mill the mixture to a fine powder to ensure good suspensibility in water.

-

Quality Control: Test the final product for conidial viability, concentration, and suspensibility.

Protocol for Preparation of an Oil Dispersion (OD) Formulation:

-

Dispersion: Disperse the active ingredient (e.g., viral OBs, bacterial spores) in an oil phase with dispersants and a rheological additive.

-

Milling: Mill the dispersion to reduce the particle size of the suspended active ingredient.

-

Final Mixing: Add emulsifiers and additional rheological additives to ensure the stability of the formulation and its ability to emulsify in water upon application.

-

Quality Control: Evaluate the final product for physical stability, dispersion stability in water, and the viability of the microbial agent.

Conclusion and Future Directions

Microbial pest control agents are a vital tool for sustainable pest management. Foundational research into their mechanisms of action, screening, and formulation is essential for the development of new and improved biopesticides. Future research will likely focus on the discovery of novel microbial agents with enhanced virulence and broader host ranges, the development of more stable and effective formulations, and the use of genetic engineering to improve the performance of existing microbial insecticides. As the demand for environmentally friendly pest control solutions continues to grow, microbial pesticides are poised to play an increasingly important role in global agriculture.

References

- 1. frontiersin.org [frontiersin.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. innovationtoimpact.org [innovationtoimpact.org]

- 4. journals.rdagriculture.in [journals.rdagriculture.in]

- 5. researchgate.net [researchgate.net]

- 6. CN108739804A - The preparation method of beauveria bassiana wettable powder - Google Patents [patents.google.com]

- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. innovationtoimpact.org [innovationtoimpact.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. scispace.com [scispace.com]

- 12. pacmossi.org [pacmossi.org]

- 13. fao.org [fao.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Molecular Structure of Cry Toxins and Their Receptor Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular architecture of Bacillus thuringiensis (Bt) Cry toxins and the intricate mechanisms governing their interaction with receptors in target insects. Understanding these fundamental molecular interactions is crucial for the development of novel, effective, and sustainable insect control strategies, as well as for designing next-generation Cry toxins with improved efficacy and specificity.

The Three-Domain Architecture of Cry Toxins

Cry toxins are pore-forming proteins that, in their activated form, share a conserved three-domain structure.[1][2] This tripartite arrangement is fundamental to their insecticidal activity, with each domain performing a distinct and essential function in the intoxication process.

-

Domain I: Located at the N-terminus, this domain is a bundle of seven α-helices.[2][3] It is primarily responsible for membrane insertion and pore formation.[3][4] The central hydrophobic α-helix 5 is surrounded by six amphipathic helices, a conformation that facilitates the transition from a soluble protein to a membrane-inserted pore.[3] Upon receptor binding and subsequent oligomerization, a hairpin formed by helices α-4 and α-5 is thought to insert into the lipid bilayer of the insect midgut epithelial cells.[1]

-

Domain II: This central domain is composed of three antiparallel β-sheets arranged in a β-prism fold.[3] The exposed loops of Domain II are hypervariable in their amino acid sequence and conformation, which are the primary determinants of receptor recognition and, consequently, insect specificity.[4][5] Mutations in the loops of Domain II have been shown to alter receptor binding affinity and insecticidal activity.[4]

-

Domain III: The C-terminal domain is a β-sandwich composed of two antiparallel β-sheets.[6] This domain plays a multifaceted role in the toxin's function. It is involved in protecting the toxin from proteolytic degradation in the insect midgut, contributes to receptor binding, and influences ion channel formation and insect specificity.[4][7][8] For instance, in some interactions, Domain III is responsible for binding to carbohydrate moieties on receptors.

Insect Midgut Receptors for Cry Toxins

The specificity of Cry toxins is largely dictated by their ability to bind to specific protein receptors located on the surface of insect midgut epithelial cells.[9] Several classes of Cry toxin receptors have been identified, each with distinct structural features and roles in the intoxication pathway.

-

Cadherin-like Proteins (CAD): These are large, single-pass transmembrane glycoproteins.[1] The binding of a Cry toxin monomer to a cadherin receptor is a critical initial step in the intoxication process.[1] This high-affinity interaction is believed to trigger proteolytic cleavage of the N-terminal end of the toxin, including helix α-1 of Domain I, which in turn promotes the formation of a pre-pore oligomer.[1]

-

Aminopeptidase-N (APN) and Alkaline Phosphatase (ALP): These are abundant proteins anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor.[1][10] Cry toxin monomers initially bind to APN and ALP with low affinity.[10] However, after the formation of the toxin oligomer (pre-pore), the binding affinity to APN and ALP increases significantly (up to 200-fold).[10] This high-affinity binding is thought to be crucial for the insertion of the pre-pore into the membrane, leading to the final pore formation.[10]

-

ATP-Binding Cassette (ABC) Transporters: Members of the ABC transporter superfamily, particularly from subfamilies A, B, and C, have been identified as functional receptors for various Cry toxins.[11][12] For example, ABCC2 is a key receptor for Cry1A toxins in several lepidopteran species.[13] The interaction with ABC transporters is critical for the cytotoxic effects of the toxins.[14]

Quantitative Analysis of Cry Toxin-Receptor Interactions

The binding affinity between Cry toxins and their receptors is a key determinant of toxicity. This is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following tables summarize reported binding affinities for various Cry toxin-receptor interactions.

| Cry Toxin | Receptor | Insect Species | Binding Affinity (Kd) | Reference(s) |

| Cry1A (monomer) | Cadherin (Bt-R1) | Manduca sexta | ~1 nM | [1] |

| Cry1A (monomer) | APN | Manduca sexta | 101 nM | [10] |

| Cry1A (monomer) | ALP | Manduca sexta | 267 nM | [10] |

| Cry1Ab (oligomer) | APN | Manduca sexta | 0.6 nM | [10] |

| Cry1Ab (oligomer) | ALP | Manduca sexta | 0.5 nM | [10] |

| Cry1Aa | APN | Bombyx mori | 75 nM | [15] |

| Cry1Aa | Cadherin | Bombyx mori | 2.6 nM | [15] |